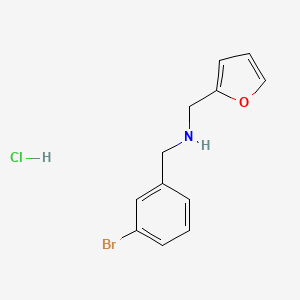
(3-bromobenzyl)(2-furylmethyl)amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-bromobenzyl)(2-furylmethyl)amine hydrochloride, also known as BBFMA, is a chemical compound that has gained attention in scientific research due to its potential applications in drug discovery and development. BBFMA is a versatile building block that can be used to synthesize a variety of biologically active compounds.
Wirkmechanismus
The mechanism of action of (3-bromobenzyl)(2-furylmethyl)amine hydrochloride is not well understood, but it is believed to interact with specific targets in the body to elicit its biological effects. (3-bromobenzyl)(2-furylmethyl)amine hydrochloride has been shown to have potential as an inhibitor of certain enzymes and receptors involved in disease processes. Further studies are needed to fully elucidate the mechanism of action of (3-bromobenzyl)(2-furylmethyl)amine hydrochloride.
Biochemical and Physiological Effects:
(3-bromobenzyl)(2-furylmethyl)amine hydrochloride has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. It has been shown to have anti-inflammatory and antioxidant effects, as well as potential antitumor activity. (3-bromobenzyl)(2-furylmethyl)amine hydrochloride has also been shown to have antimicrobial activity against a variety of bacteria and fungi. Further studies are needed to fully understand the biochemical and physiological effects of (3-bromobenzyl)(2-furylmethyl)amine hydrochloride.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (3-bromobenzyl)(2-furylmethyl)amine hydrochloride in lab experiments is its versatility as a building block for synthesizing a variety of biologically active compounds. (3-bromobenzyl)(2-furylmethyl)amine hydrochloride is also relatively easy to synthesize in high yields and purity. One limitation of using (3-bromobenzyl)(2-furylmethyl)amine hydrochloride is its potential toxicity, which requires careful handling and disposal. Further studies are needed to fully understand the safety profile of (3-bromobenzyl)(2-furylmethyl)amine hydrochloride.
Zukünftige Richtungen
There are many potential future directions for research involving (3-bromobenzyl)(2-furylmethyl)amine hydrochloride. One area of interest is the development of novel compounds with potential therapeutic applications using (3-bromobenzyl)(2-furylmethyl)amine hydrochloride as a building block. Another area of interest is the elucidation of the mechanism of action of (3-bromobenzyl)(2-furylmethyl)amine hydrochloride and its potential targets in the body. Further studies are also needed to fully understand the biochemical and physiological effects of (3-bromobenzyl)(2-furylmethyl)amine hydrochloride in vivo and its safety profile. Overall, (3-bromobenzyl)(2-furylmethyl)amine hydrochloride has great potential for use in drug discovery and development, and further research is needed to fully realize its potential.
Synthesemethoden
(3-bromobenzyl)(2-furylmethyl)amine hydrochloride can be synthesized using a multistep process that involves the reaction of 3-bromobenzyl chloride with 2-furylmethylamine in the presence of a base such as potassium carbonate. The resulting intermediate is then treated with hydrochloric acid to obtain the final product, (3-bromobenzyl)(2-furylmethyl)amine hydrochloride hydrochloride. This synthesis method has been optimized to achieve high yields and purity of the product.
Wissenschaftliche Forschungsanwendungen
(3-bromobenzyl)(2-furylmethyl)amine hydrochloride has been used in various scientific research studies due to its potential applications in drug discovery and development. It can be used as a building block to synthesize a variety of biologically active compounds such as antitumor agents, anti-inflammatory agents, and antimicrobial agents. (3-bromobenzyl)(2-furylmethyl)amine hydrochloride has also been used as a ligand in metal-catalyzed cross-coupling reactions to synthesize novel compounds with potential biological activity.
Eigenschaften
IUPAC Name |
1-(3-bromophenyl)-N-(furan-2-ylmethyl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrNO.ClH/c13-11-4-1-3-10(7-11)8-14-9-12-5-2-6-15-12;/h1-7,14H,8-9H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAYMHEOUQKPZFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CNCC2=CC=CO2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{2-[(5-ethyl-2,3-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)amino]ethyl}-1(2H)-phthalazinone](/img/structure/B5330133.png)
![5-({5-[(4-chloro-2-nitrophenoxy)methyl]-2-furyl}methylene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5330138.png)
![4-{[2-(2,5-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1,3-dimethylpiperazin-2-one](/img/structure/B5330142.png)
![9-(5-tert-butyl-2-hydroxybenzyl)-1-methyl-1,4,9-triazaspiro[5.5]undecan-5-one](/img/structure/B5330151.png)

![4-(4-fluorobenzyl)-3-isopropyl-1-[(5-methyl-1H-pyrazol-1-yl)acetyl]-1,4-diazepan-5-one](/img/structure/B5330172.png)
![N-cyclohexyl-2-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-3-furamide](/img/structure/B5330177.png)
![2-(3-bromophenyl)-4-{[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B5330189.png)

![3-(2-ethoxyphenyl)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5330199.png)
![1-[(1-{[6-(4-methylphenyl)pyridin-3-yl]carbonyl}piperidin-4-yl)methyl]pyrrolidin-2-one](/img/structure/B5330212.png)
![N-[3-(difluoromethoxy)phenyl]-N'-phenylurea](/img/structure/B5330217.png)
![3-chloro-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzamide](/img/structure/B5330224.png)
![N-ethyl-2-[4-(2-furoyl)-1-piperazinyl]-6-methyl-4-pyrimidinamine](/img/structure/B5330227.png)